molecular formula C29H26ClN3O2 B286484 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione

1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione

Cat. No. B286484
M. Wt: 484 g/mol
InChI Key: JEAQLWJWPZGRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione, also known as FLP-7, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. FLP-7 is a small molecule that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. In

Mechanism of Action

The mechanism of action of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. By modulating the activity of these receptors, 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has also been shown to decrease the activity of certain stress-related hormones, such as cortisol, which may contribute to its anti-stress effects. Additionally, 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. Additionally, 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments. However, one limitation of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione. One direction is to further explore its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione could be studied for its potential use in combination with other therapeutic agents to enhance their effects. Finally, more research could be done to investigate the potential use of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione in the treatment of certain types of cancer.

Synthesis Methods

The synthesis of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione involves the reaction of 3-chlorophenylpiperazine with 2-(2-oxo-3-phenylpropyl)malonic acid diethyl ester, followed by cyclization with triethylamine and 9H-fluorene-9-carbaldehyde. The resulting compound is then purified using column chromatography to yield 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione. This synthesis method has been optimized to produce high yields of 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione with high purity.

Scientific Research Applications

1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been the subject of scientific research due to its potential use as a therapeutic agent. It has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters in the brain. 1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of certain types of cancer.

properties

Molecular Formula

C29H26ClN3O2

Molecular Weight

484 g/mol

IUPAC Name

1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-fluoren-9-ylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C29H26ClN3O2/c30-20-6-5-7-21(18-20)32-15-12-31(13-16-32)14-17-33-27(34)19-26(29(33)35)28-24-10-3-1-8-22(24)23-9-2-4-11-25(23)28/h1-11,18H,12-17,19H2

InChI Key

JEAQLWJWPZGRJC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC(=CC=C6)Cl

Canonical SMILES

C1CN(CCN1CCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC(=CC=C6)Cl

Origin of Product

United States

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